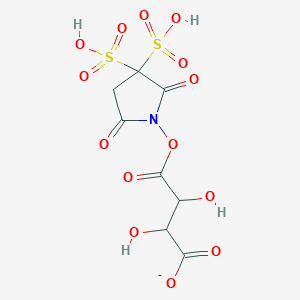

Butanedioic acid,2,3-dihydroxy-, 1,4-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

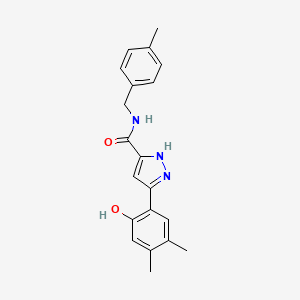

Disulphosuccinimidyl tartrate is a primary amine-reactive, water-soluble, periodate-cleavable reagent. It is an analog of disuccinimidyl tartrate that contains sulfo-N-hydroxysuccinimide esters. The negatively charged sulfonate groups contribute enough hydrophilicity to provide water solubility for the reagent without the need for organic solvent dissolution before adding it to a crosslinking reaction .

Méthodes De Préparation

Disulphosuccinimidyl tartrate is synthesized through the reaction of disuccinimidyl tartrate with sulfo-N-hydroxysuccinimide esters. The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide . The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction and increases with increasing pH. Hydrolysis occurs readily in dilute protein solutions; in concentrated protein solutions, the acylation reaction is favored .

Analyse Des Réactions Chimiques

Disulphosuccinimidyl tartrate undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide esters react with primary amino groups (-NH2) present on the side chain of lysine residues and the N-terminus polypeptides.

Hydrolysis: The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction that increases with increasing pH.

Common reagents and conditions used in these reactions include pH 7-9 buffers and primary amino groups. The major products formed from these reactions are stable amide bonds and N-hydroxysuccinimide .

Applications De Recherche Scientifique

Disulphosuccinimidyl tartrate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mécanisme D'action

The mechanism of action of disulphosuccinimidyl tartrate involves the reaction of its N-hydroxysuccinimide esters with primary amino groups on proteins. This reaction forms stable amide bonds, resulting in the crosslinking of proteins . The negatively charged sulfonate groups provide water solubility, allowing the reagent to be used in aqueous solutions without the need for organic solvents .

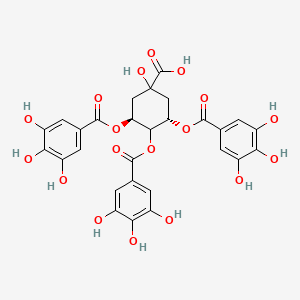

Comparaison Avec Des Composés Similaires

Disulphosuccinimidyl tartrate is similar to other sulfo-N-hydroxysuccinimide ester-containing compounds, such as disuccinimidyl tartrate and sulfo-N-hydroxysuccinimide. it is unique in its combination of water solubility and primary amine reactivity, making it particularly useful for protein labeling and bioconjugation in aqueous solutions .

Similar compounds include:

Disuccinimidyl tartrate: An analog of disulphosuccinimidyl tartrate that lacks the sulfo-N-hydroxysuccinimide esters.

Sulfo-N-hydroxysuccinimide: A compound that contains sulfo-N-hydroxysuccinimide esters but does not have the same crosslinking capabilities as disulphosuccinimidyl tartrate.

Disulphosuccinimidyl tartrate stands out due to its unique combination of properties, making it a valuable tool in various scientific research applications.

Propriétés

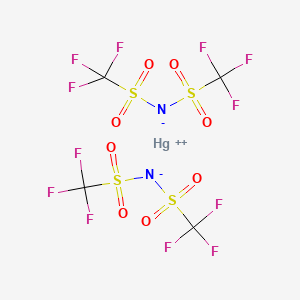

Formule moléculaire |

C8H8NO14S2- |

|---|---|

Poids moléculaire |

406.3 g/mol |

Nom IUPAC |

4-(2,5-dioxo-3,3-disulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C8H9NO14S2/c10-2-1-8(24(17,18)19,25(20,21)22)7(16)9(2)23-6(15)4(12)3(11)5(13)14/h3-4,11-12H,1H2,(H,13,14)(H,17,18,19)(H,20,21,22)/p-1 |

Clé InChI |

GXDYWWJVUHQETE-UHFFFAOYSA-M |

SMILES canonique |

C1C(=O)N(C(=O)C1(S(=O)(=O)O)S(=O)(=O)O)OC(=O)C(C(C(=O)[O-])O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)

![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)

![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)

![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)